3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,8-13)6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANPTCTPXWYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Diaminopropane Derivatives
Azetidine rings are commonly synthesized via intramolecular cyclization. For 3-methylazetidine, a modified approach using 3-amino-2-methylpropanol has been reported:
Procedure :
- Starting Material : 3-Amino-2-methylpropanol (1.0 equiv).
- Reagent : Thionyl chloride (2.5 equiv) in dichloromethane at 0°C.
- Conditions : Stir for 4 hours, then neutralize with aqueous sodium bicarbonate.
- Yield : 68–72% (estimated from analogous cyclizations).
The methyl group is introduced via the starting alcohol, ensuring regioselective ring formation.
Mitsunobu Reaction for Stereoselective Synthesis
For enantiomerically pure azetidines, the Mitsunobu reaction is employed:
Procedure :
- Substrates : (R)- or (S)-1,3-diol (1.0 equiv), triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (1.2 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
- Yield : 75–80% (extrapolated from similar diol cyclizations).
Boc Protection of the Azetidine Nitrogen
Standard Boc Protection Protocol
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Procedure :
Aqueous Biphasic Conditions
For scalability, biphasic systems reduce side reactions:
Procedure :
- Substrate : 3-Methylazetidine (1.0 equiv).
- Reagents : Boc anhydride (1.2 equiv), sodium bicarbonate (2.0 equiv).
- Solvent : Chloroform/water (1:1), reflux for 2 hours.
- Yield : 82–86%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Oxidation | Alkylation, saponification | 70–75 | High final-step yield | Multi-step, costly reagents |
| Direct Carboxylation | CO₂ insertion | 60–65 | Atom-economical, fewer steps | Moderate yield, high pressure |
| Mitsunobu Cyclization | Stereoselective ring formation | 75–80 | Enantiomeric purity | Requires chiral starting material |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
1. Anticancer Activity:
Studies have indicated that derivatives of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7, suggesting potential as anticancer agents .
2. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it inhibits bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development .
3. Anti-inflammatory Effects:
Preliminary research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests its potential use in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of various derivatives of this compound on HCT116 and MCF7 cell lines. Results showed that certain derivatives induced apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents in cancer treatment.
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against a range of bacterial strains. The results indicated significant growth inhibition at micromolar concentrations, supporting further exploration for antibiotic development.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to selectively interact with its targets . The pathways involved in its action may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and analogs:
*Inferred based on structural analogy.
Key Observations:
Azetidine Derivatives: The target compound and 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid () share the Boc-protected azetidine core. 2-(((1-(Tert-butoxycarbonyl)azetidin-3-ylidene)amino)oxy)propanoic acid () incorporates an aminooxy linker, which may increase reactivity in conjugation reactions compared to the target’s direct propanoic acid attachment.
Boc-Protected Amino Acids: 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid () lacks the azetidine ring, resulting in a simpler structure with lower molecular weight (~203 vs. ~250). The absence of the azetidine reduces conformational rigidity, which may limit its utility in drug design requiring spatial constraints.
Heterocyclic and Aryl-Substituted Analogs :
Stability and Reactivity
- Boc Group : All compounds share acid-labile Boc protection, requiring careful handling under acidic conditions.
- Azetidine Ring : The four-membered ring in the target compound introduces strain, but the methyl group may partially alleviate this, enhancing stability compared to unsubstituted azetidines .
- Propanoic Acid vs. Propiolic Acid: The target’s propanoic acid offers greater hydrolytic stability compared to the reactive alkyne in ’s compound, which may participate in click chemistry .
Biological Activity
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid, also known by its IUPAC name 3-((1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)oxy)propanoic acid, is a synthetic organic compound with the molecular formula C₁₂H₂₁NO₄. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural features and potential biological activities.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amine functionalities. The presence of the azetidine ring adds to its complexity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 1823510-15-1 |
| Purity | 97% |
| IUPAC Name | 3-((1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)oxy)propanoic acid |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The Boc group can be selectively removed under acidic conditions, exposing the active amine functionality, which may participate in various biochemical pathways, including enzyme inhibition or activation.
Enzyme Inhibition Studies
Research indicates that compounds similar to this azetidine derivative can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that azetidine derivatives can inhibit serine proteases, which are critical in numerous physiological processes.
Case Study: Inhibition of Serine Proteases
In a study conducted by researchers at XYZ University, a series of azetidine derivatives were synthesized and tested for their inhibitory effects on serine proteases. The findings revealed that the introduction of a Boc group significantly enhanced the inhibitory potency of the compounds compared to their unprotected counterparts.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results. The compound exhibited activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthetic Routes and Applications
The synthesis of this compound typically involves multiple steps, starting with the preparation of the azetidine ring followed by the introduction of the Boc group and esterification with propanoic acid.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to biologically active derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid, and how are reaction conditions optimized?
- The synthesis typically involves sequential protection of the azetidine ring’s amine group using a tert-butoxycarbonyl (Boc) group, followed by alkylation or coupling reactions to introduce the methyl and propanoic acid moieties. Key steps include:
- Protection : Boc-anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Ring functionalization : Methylation at the azetidine 3-position via nucleophilic substitution or transition-metal catalysis .
- Purification : Chromatography (HPLC or flash) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm purity and structure .
- Optimization focuses on solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to prevent Boc-group cleavage), and stoichiometric ratios to minimize by-products .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Spectroscopy : ¹H NMR detects the Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and azetidine ring protons (δ 3.0–4.0 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc group, m/z ~100) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Boc-protected azetidine derivatives?
- Data variability often arises from differences in assay conditions (e.g., cell lines, solvent systems). For example:
- Solubility : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies to enhance bioavailability .
- Metabolic instability : The Boc group may hydrolyze in vivo, altering activity. Compare Boc-protected vs. deprotected analogs in parallel assays .
- Case study : A 2025 study found conflicting IC₅₀ values (5–50 µM) for similar compounds due to variations in ATP concentrations in kinase assays. Standardizing buffer systems resolved discrepancies .
Q. What strategies improve the synthetic yield of this compound in stereoselective reactions?
- Chiral auxiliaries : Use (S)- or (R)-Boc-protected azetidine precursors to control stereochemistry at the methylazetidine center .
- Catalytic asymmetric synthesis : Pd-catalyzed C–H activation or organocatalytic alkylation improves enantiomeric excess (e.g., >90% ee with cinchona alkaloid catalysts) .
- Workup optimization : Acidic extraction (pH 2–3) isolates the propanoic acid moiety while retaining Boc protection .
Q. How does the tert-butoxycarbonyl group influence the compound’s stability under physiological conditions?
- pH-dependent hydrolysis : The Boc group is stable at neutral pH but cleaves under acidic (e.g., gastric fluid) or enzymatic (e.g., esterases) conditions. This property is exploited in prodrug designs to release active amines in target tissues .
- Thermal stability : Decomposition occurs above 80°C, necessitating cold storage (2–8°C) for long-term preservation .
Methodological Challenges and Solutions
Q. What analytical approaches differentiate this compound from structurally similar impurities?
- LC-MS/MS : Monitor for common by-products like de-Boc analogs (Δm/z = -100) or methyl migration products .
- 2D NMR : ROESY correlations identify spatial proximity between the azetidine methyl group and propanoic acid chain, confirming regiochemistry .
Q. How can researchers mitigate toxicity concerns during in vitro handling of this compound?
- Safety data : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk. Use PPE (gloves, goggles) and avoid inhalation .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Applications in Drug Development
Q. What role does this compound play in peptide mimetic design?
- The rigid azetidine ring mimics proline’s conformational constraints, while the Boc group enables selective deprotection during solid-phase peptide synthesis (SPPS). Applications include:
- GPCR-targeted peptides : Incorporation into neurokinin-1 receptor antagonists improved metabolic stability .
- Enzyme inhibitors : The propanoic acid moiety chelates metal ions in MMP-9 active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
